molecular formula C18H19ClN2O B5811468 (2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5811468
M. Wt: 314.8 g/mol
InChI Key: RMZVINIRELLYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of N-arylpiperazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2-chlorophenylpiperazine with 2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to interact with serotonin and dopamine receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZVINIRELLYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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